1-Bromo-4-cyclopropoxybenzene
Overview
Description
1-Bromo-4-cyclopropoxybenzene is an organic compound with the molecular formula C₉H₉BrO. It is a brominated derivative of cyclopropoxybenzene, characterized by the presence of a bromine atom at the para position of the benzene ring and a cyclopropoxy group attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-cyclopropoxybenzene can be synthesized through a multi-step process involving the bromination of cyclopropoxybenzene. One common method involves the reaction of cyclopropyl alcohol with bromobenzene in the presence of a base such as cesium carbonate in 1-methyl-2-pyrrolidinone at elevated temperatures (145-155°C) for 24 hours . The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate and petroleum ether. The crude product is purified using flash column chromatography on silica gel to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-cyclopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding cyclopropoxybenzoic acids or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form cyclopropoxybenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted cyclopropoxybenzenes.
- Oxidation reactions produce cyclopropoxybenzoic acids.
- Reduction reactions result in cyclopropoxybenzene.
Scientific Research Applications
1-Bromo-4-cyclopropoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-cyclopropoxybenzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclopropoxy group can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and function.
Comparison with Similar Compounds
1-Bromo-4-methoxybenzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.
1-Bromo-4-ethoxybenzene: Contains an ethoxy group instead of a cyclopropoxy group.
1-Bromo-4-propoxybenzene: Features a propoxy group in place of the cyclopropoxy group.
Uniqueness: 1-Bromo-4-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to its analogs. The cyclopropoxy group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-bromo-4-cyclopropyloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCLRODNGKLAOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679343 | |
Record name | 1-Bromo-4-(cyclopropyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38380-85-7 | |
Record name | 1-Bromo-4-(cyclopropyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-cyclopropoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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